![molecular formula C16H21N3O5 B5637338 7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5637338.png)
7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives typically involves multistep synthetic routes starting from selected precursors. For example, compounds similar to the one have been synthesized using Michael addition reactions of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reactions (Tsukamoto et al., 1995). These methods emphasize the versatility and complexity of synthesizing spirocyclic compounds.
Molecular Structure Analysis
Spirocyclic compounds like "7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one" often display unique molecular structures due to their spiro-configuration, where a single atom is a part of two separate rings. This configuration can significantly affect the compound's reactivity and physical properties. Structural analysis through techniques such as X-ray diffraction has revealed that these compounds can adopt different conformations depending on the substituents and ring tension (Żesławska et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of spirocyclic diazaspirodecanone derivatives is influenced by their unique structural features. For instance, the presence of both oxa and diaza groups within the spirocyclic framework can enable a variety of chemical transformations, including cycloadditions, Michael additions, and nucleophilic substitutions, providing a pathway to a broad range of derivatives with potential biological activity (Reddy et al., 2014).
Physical Properties Analysis
The physical properties of compounds like "7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one" can vary widely depending on their molecular structure. Spirocyclic compounds often exhibit unique solubility, melting points, and crystal structures. For example, the crystal structure analysis provides insights into the molecular conformation, packing, and potential hydrogen bonding interactions, which are crucial for understanding the compound's solubility and melting point (Parvez et al., 2001).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activity, of spirocyclic compounds are significantly influenced by their structural features. The presence of electron-withdrawing or donating groups, the strain within the spirocyclic framework, and the stereochemistry can all affect the compound's chemical behavior. These properties are crucial for designing compounds with desired biological activities and for understanding their mechanism of action (Thanusu et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-[2-(3-methoxy-2-oxopyridin-1-yl)acetyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-17-10-16(24-15(17)22)6-4-8-19(11-16)13(20)9-18-7-3-5-12(23-2)14(18)21/h3,5,7H,4,6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOPKJDOGBRJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(C2)C(=O)CN3C=CC=C(C3=O)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5637255.png)
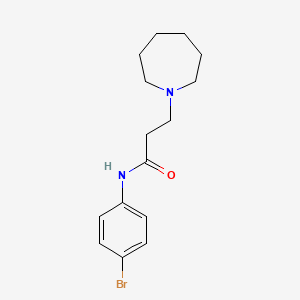
![(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5637266.png)
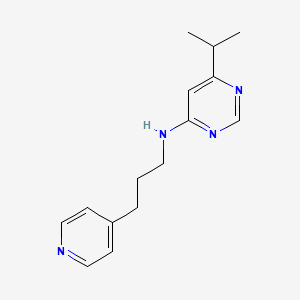
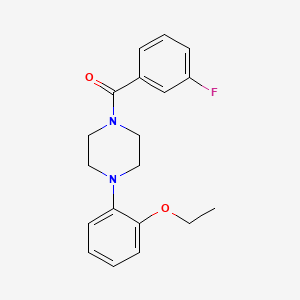
![N-[rel-(3R,4S)-1-(4,6-dimethyl-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B5637294.png)
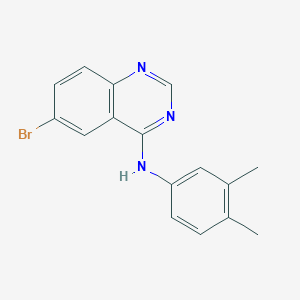
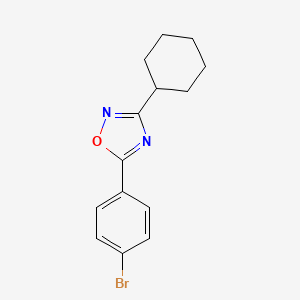
![2-(3-methoxypropyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637316.png)
![4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5637323.png)

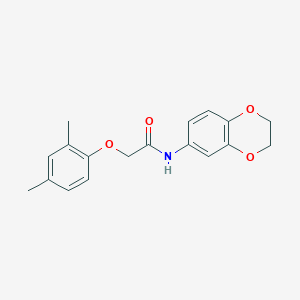
![2-chloro-4-[6-(trifluoromethyl)pyridin-3-yl]benzamide](/img/structure/B5637344.png)
![1,2,3,4,8-pentamethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5637349.png)